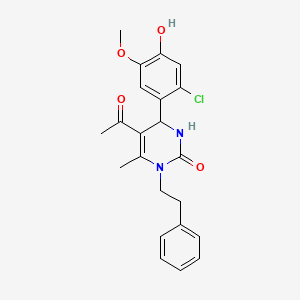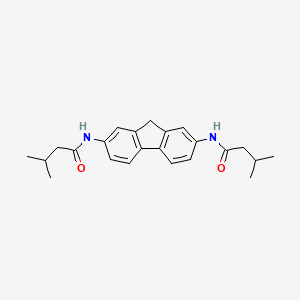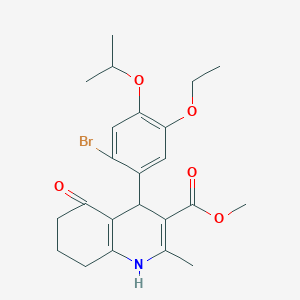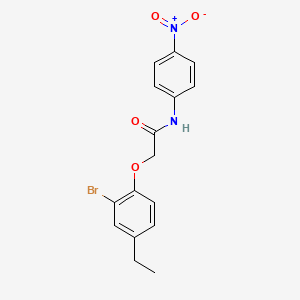
N~1~-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide often involves complex reactions, including the use of glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation, enabling the efficient synthesis of compounds bearing various functional groups in satisfactory yields (Wen & Li, 2020). Additionally, the synthesis of structurally related compounds can involve reactions under specific conditions, such as the reaction of chloro(chloromethyl)dimethylsilane and hexamethyldisilazane with N-methylamides of N'-organosulfonyl-2-amino acids, yielding new types of silacyclanes (Shipov et al., 2013).
Molecular Structure Analysis
The determination of the molecular structure of compounds like N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide is crucial for understanding their chemical behavior and potential applications. X-ray single crystal diffraction is often used to determine the structure, as seen in the synthesis and crystal structure analysis of similar compounds (Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide can be complex, involving interactions that highlight its reactivity and stability under various conditions. The study of similar compounds reveals insights into their chemical reactivity and the formation of specific products under controlled conditions (Macháček et al., 1986).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application and handling. Techniques such as FT-IR, NMR, and X-ray diffraction are employed to elucidate these properties, providing a comprehensive understanding of the compound's characteristics (Satheeshkumar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for predicting the behavior and potential applications of N1-(3-chloro-4-fluorophenyl)-N2-(mesitylsulfonyl)glycinamide. Studies on similar compounds provide insights into their reactivity patterns, stability, and interactions with different chemical entities (Pan et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of N1-(3-chloro-4-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial component of the MAPK/ERK pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and cell cycle progression.
Mode of Action
It is known to interact with its target, mapk1 . This interaction could potentially lead to changes in the MAPK/ERK pathway, affecting the downstream cellular processes controlled by this pathway.
Biochemical Pathways
The compound’s interaction with MAPK1 suggests that it affects the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as cell growth and division. Changes in this pathway could have downstream effects on these cellular processes.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-10-6-11(2)17(12(3)7-10)25(23,24)20-9-16(22)21-13-4-5-15(19)14(18)8-13/h4-8,20H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYLFEGOFPFUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC(=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069335.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-benzenesulfonamide](/img/structure/B4069337.png)
![N-(4-{[(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4069339.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4069349.png)


![4-(3-chloro-4-fluorophenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4069366.png)


![methyl 4-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4069385.png)


![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4069397.png)
![6-(4-methoxyphenyl)-2-[(2-oxocyclohexyl)thio]-4-phenylnicotinonitrile](/img/structure/B4069398.png)